An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-fluorophenylboronic Acid
An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2-fluorophenylboronic acid is a substituted arylboronic acid that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the presence of both an ethoxy and a fluorine substituent on the phenyl ring, make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of 3-Ethoxy-2-fluorophenylboronic acid, offering insights into its handling, stability, and application in synthetic protocols. A thorough understanding of these properties is paramount for its effective and safe utilization in research and development.
Chemical Identity and Core Physical Properties
The fundamental identification and key physical constants of 3-Ethoxy-2-fluorophenylboronic acid are summarized below. These properties are crucial for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Chemical Name | 3-Ethoxy-2-fluorophenylboronic acid | [1][2][3] |
| Synonyms | 3-Ethoxy-2-fluorobenzeneboronic acid | [1][2][3] |
| CAS Number | 855230-61-4 | [1][2][4] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][2][4] |
| Molecular Weight | 183.97 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 78-83 °C (lit.) | [2][4] |
| Boiling Point (Predicted) | 335.9 ± 52.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.94 ± 0.58 | [2] |
Structural Characteristics and the Boroxine Equilibrium
The structure of 3-Ethoxy-2-fluorophenylboronic acid features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with an ethoxy group at the 3-position and a fluorine atom at the 2-position.
A critical aspect of boronic acid chemistry is the equilibrium between the monomeric boronic acid and its cyclic anhydride trimer, known as a boroxine.[5][6] This dehydration is a reversible process that can be influenced by factors such as temperature, solvent, and the presence of water. The formation of boroxines can affect the solubility, reactivity, and analytical characterization of the compound.[5][6] It is often observed that commercial samples of boronic acids contain varying amounts of their corresponding boroxines.[3]
Caption: Equilibrium between 3-Ethoxy-2-fluorophenylboronic acid and its corresponding boroxine.
Solubility Profile
Generally, phenylboronic acids exhibit good solubility in polar organic solvents and are less soluble in nonpolar hydrocarbons.[2]
Qualitative Solubility of Phenylboronic Acids:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), Ketones (e.g., acetone)[2][4]
-
Low Solubility: Aliphatic hydrocarbons (e.g., hexanes, methylcyclohexane)[2]
-
Variable Solubility in Water: The solubility of arylboronic acids in water can be limited and is influenced by substituents on the aromatic ring.[7][8]
Experimental Protocol for Determining Solubility
A straightforward method to determine the qualitative and semi-quantitative solubility of 3-Ethoxy-2-fluorophenylboronic acid in various solvents is as follows:
-
Preparation: Weigh a small, precise amount of 3-Ethoxy-2-fluorophenylboronic acid (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.1 mL) to the vial.
-
Observation: Vigorously agitate the mixture at a constant temperature (e.g., room temperature). Observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL), agitating after each addition, until complete dissolution is observed or a practical volume limit is reached.
-
Quantification: The solubility can be expressed as mg/mL or mol/L. For more precise measurements, a gravimetric or spectroscopic analysis of a saturated solution can be performed.[1][3][9]
Caption: Workflow for the experimental determination of solubility.
Stability and Handling
Arylboronic acids are generally considered to be relatively stable compounds that can be handled in air.[10] However, they can be sensitive to certain conditions, and proper storage and handling are essential to maintain their integrity.
-
Air and Moisture Stability: While many boronic acids are air-stable for extended periods, some, particularly certain heterocyclic and vinyl boronic acids, can be prone to decomposition via protodeboronation, oxidation, or polymerization upon prolonged exposure to air and moisture.[10][11] It is good practice to store 3-Ethoxy-2-fluorophenylboronic acid under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to minimize degradation.[2]
-
Thermal Stability: The thermal stability of boronic acids can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12] TGA can reveal the temperature at which the compound begins to decompose, while DSC can indicate the melting point and any phase transitions.[13] The dehydration to form boroxines is a common thermal process for boronic acids.[12]
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument and purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve will show mass loss as a function of temperature, indicating decomposition or volatilization events.[14][15][16]
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample and reference at a controlled linear rate (e.g., 10 °C/min) through the expected temperature range of interest.
-
Data Acquisition: Measure the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting, crystallization, or decomposition.[13][17][18]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of 3-Ethoxy-2-fluorophenylboronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the acidic protons of the boronic acid group, which may be broad and exchangeable with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring.
-
¹¹B NMR: The boron NMR spectrum provides information about the coordination state of the boron atom.
-
Note on NMR of Boronic Acids: The presence of boroxine trimers in solution can sometimes lead to complex or broad NMR spectra. Running the NMR in a solvent like d₄-methanol can help to break up these oligomers and simplify the spectrum.[19]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, C=C stretches of the aromatic ring, and B-O and C-O bond vibrations.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can aid in structural elucidation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Ethoxy-2-fluorophenylboronic acid.
-
Hazard Classification: Based on data for similar compounds, 3-Ethoxy-2-fluorophenylboronic acid should be considered as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation.[20] It may also cause respiratory irritation.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21] If there is a risk of generating dust, respiratory protection may be necessary.[21]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[21] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2] Storage under an inert atmosphere is recommended for long-term stability.[2]
Conclusion
3-Ethoxy-2-fluorophenylboronic acid is a valuable synthetic building block with a unique set of physical and chemical properties. A comprehensive understanding of its identity, solubility, stability, and spectroscopic characteristics, as outlined in this guide, is essential for its successful and safe application in research and development. The propensity of boronic acids to exist in equilibrium with their boroxine anhydrides is a key consideration that influences their behavior. By following the described protocols for handling, storage, and characterization, researchers can effectively harness the synthetic potential of this versatile reagent.
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